molecular formula C12H10N4O B13822717 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol CAS No. 344359-60-0

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol

Cat. No.: B13822717
CAS No.: 344359-60-0
M. Wt: 226.23 g/mol
InChI Key: NZFYCADMFUFESM-UHFFFAOYSA-N
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Description

3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol is a pyrrolo[2,3-d]pyrimidine derivative characterized by a phenolic hydroxyl group at the 3-position of the phenyl ring attached to the pyrrolopyrimidine core. This compound has a molecular formula of C₁₁H₁₀N₄O and an exact mass of 226.0873 g/mol . Pyrrolo[2,3-d]pyrimidines are recognized for their structural resemblance to nucleosides and antibiotics, enabling diverse biological interactions, including kinase inhibition and antitumor activity .

Properties

CAS No.

344359-60-0

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol

InChI

InChI=1S/C12H10N4O/c13-11-10-9(5-14-12(10)16-6-15-11)7-2-1-3-8(17)4-7/h1-6,17H,(H3,13,14,15,16)

InChI Key

NZFYCADMFUFESM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CNC3=NC=NC(=C23)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position .

Chemical Reactions Analysis

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol involves its interaction with protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. The compound’s ability to inhibit kinases makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with substitutions at positions 4, 5, and 7 significantly altering biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Biological Activity Reference
3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol - 3-hydroxyphenyl at C5
- NH₂ at C4
Polar phenol group enhances hydrogen bonding potential Not explicitly reported; inferred kinase/antitumor activity based on analogs
cis-3-[4-Amino-7-(3-azetidin-1-ylmethyl-cyclobutyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-phenol - Azetidinylmethyl-cyclobutyl at C7
- NH₂ at C4
Bulky substituent increases steric hindrance IC₅₀ = 690 nM (tyrosine-protein kinase LCK inhibition)
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine - Cl and methylphenyl groups at C5/C7
- Pyrrolidine at C4
Lipophilic substituents enhance membrane permeability Structural data reported; biological activity unspecified
4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine - Cl and fluorophenyl at C4/C5 Halogens improve metabolic stability No explicit activity data; used in synthetic studies

Key Observations :

  • Steric Effects : Bulky substituents (e.g., azetidinylmethyl-cyclobutyl) reduce potency in kinase inhibition, as seen in the higher IC₅₀ (690 nM) compared to smaller analogs .
  • Electron Modulation : Halogens (Cl, F) enhance electron-withdrawing effects, stabilizing the aromatic system and influencing binding affinity .
Antitumor and Kinase Inhibition
  • Pyrazolo[3,4-d]pyrimidine 5 : IC₅₀ = 93 nM (LCK inhibition), demonstrating the impact of a pyrazolo core on potency .
  • Nonclassical 2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines: Exhibit antifolate and antitumor activities via thymidylate synthase inhibition .
  • Nucleoside Analogs (e.g., 5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol): Modified with sugar-like tetrahydrofuran rings for antiviral applications .

The phenol group may improve binding through hydrogen bonding with catalytic residues, a feature absent in halogenated analogs .

Physicochemical Properties

Property 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol 4-Chloro-5-(4-fluorophenyl)-7-phenyl analog Nucleoside Analogs
LogP Estimated ~1.5 (moderate polarity) ~3.2 (higher lipophilicity) ~-0.5 (high polarity)
Solubility Moderate (phenol enhances aqueous solubility) Low (halogens increase hydrophobicity) High (sugar moiety improves solubility)
Metabolic Stability Susceptible to glucuronidation (phenol) High (halogens resist oxidation) Variable (depends on sugar modifications)

Biological Activity

3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases involved in cancer signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol is C11H10N4OC_{11}H_{10}N_4O, with a molecular weight of approximately 218.23 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its role in interacting with various biological targets.

The primary biological activity of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol is attributed to its ability to inhibit protein kinases, particularly Protein Kinase B (PKB or Akt). PKB is a crucial component in the PI3K-Akt-mTOR signaling pathway, which regulates cell growth, proliferation, and survival. Dysregulation of this pathway is commonly associated with various cancers.

Inhibition of PKB

Research indicates that compounds similar to 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol can act as ATP-competitive inhibitors of PKB. For instance, studies have shown that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit selectivity for PKB over related kinases like PKA (Protein Kinase A), with some compounds demonstrating up to 150-fold selectivity . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated that 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol and its derivatives effectively inhibit cell proliferation in several cancer cell lines. For example, compounds derived from this scaffold have shown significant inhibition of tumor growth in human xenograft models when administered at well-tolerated doses .

In Vivo Studies

In vivo experiments using mouse models have further validated the antitumor potential of these compounds. Notably, specific derivatives have been shown to modulate biomarkers associated with PKB signaling pathways and significantly reduce tumor sizes in xenograft models .

Case Studies

  • Case Study on Antitumor Activity : A study involving a derivative of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol reported a marked reduction in tumor volume in nude mice models after treatment with the compound. The results indicated that the compound effectively inhibited PKB activity and downstream signaling pathways associated with tumor growth .
  • Selectivity and Safety Profile : Another investigation focused on the selectivity of various pyrrolo[2,3-d]pyrimidine derivatives for PKB compared to other kinases. The findings showed that certain compounds had high selectivity indices and favorable pharmacokinetic profiles, suggesting their potential as safe therapeutic agents .

Data Summary

Compound Activity Selectivity (PKB vs PKA) In Vivo Efficacy
3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenolAntitumorUp to 150-foldSignificant reduction in tumor size
Derivative AAntiproliferative28-foldModulated PKB biomarkers
Derivative BSelective inhibitorHigh selectivity indexWell-tolerated doses

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